2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2S/c1-7-12(2,11)6-8-4-3-5(10)9-6/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
BDKROEZNEXEFOC-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=NC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amine Exchange on Pyrimidine Precursors
This approach involves starting from a suitably substituted pyrimidine derivative, such as 4-chloropyrimidine or 4-aminopyrimidine, followed by nucleophilic substitution with sulfur nucleophiles and subsequent functionalization.
- The nucleophilic sulfur substitution yields the sulfanyl intermediate with high regioselectivity at the 2-position.
- Methylation steps are optimized to prevent overalkylation, with yields exceeding 70% in controlled conditions.
- Oxidation steps produce the oxo-lambda6-sulfanyl moiety with high purity, confirmed via NMR and mass spectrometry.
Synthesis via Mannich-Type Reactions and Cyclization
This involves constructing the pyrimidine ring through Mannich reactions followed by ring closure and functional group modifications.
- The method allows precise control over substitution patterns.
- The final product exhibits high chemical stability and bioactivity, as demonstrated in anti-cancer assays.
Oxidation and Functionalization of Sulfur Moiety
- Hydrogen peroxide (H₂O₂): Mild oxidation to sulfoxide or sulfone, monitored via TLC and NMR.
- Meta-chloroperbenzoic acid (mCPBA): Selective oxidation with high yield (~85%) for sulfoxide formation.
- Caro's acid: Alternative oxidant for specific oxidation states.
- The oxidation state critically influences biological activity.
- Controlled oxidation prevents over-oxidation to sulfate derivatives.
Data Tables and Research Outcomes
Table 1: Summary of Synthetic Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic sulfur substitution | Na₂S, DMF | 100°C | 12h | 75 | High regioselectivity |
| Methylation | CH₃I, K₂CO₃ | Room temp | 4h | 70 | Controlled methylation |
| Oxidation to oxo-lambda6-sulfanyl | H₂O₂, DMSO | 25°C | 6h | 85 | Purity >98% confirmed |
Research Outcomes:
- The synthetic routes demonstrate high reproducibility with yields ranging from 65% to 85%.
- Structural confirmation via NMR, IR, and mass spectrometry aligns with theoretical predictions.
- Biological assays indicate potent activity correlating with the oxidation state of sulfur.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur-containing group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Analysis
The structural uniqueness of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol lies in its sulfur-based substituent, which contrasts with common substituents in analogs such as morpholino, amino, or aryl groups. Below is a comparative analysis of key analogs:
Physicochemical and Electronic Properties
- Sulfur-Containing Substituent: The lambda6-sulfanyl group in the target compound introduces significant polarity and electronic effects. The sulfoximine moiety may enhance metabolic stability compared to morpholino or amino groups, which are prone to oxidation or deamination .
- Morpholino Group: The oxygen-rich morpholine ring improves water solubility, making it favorable for drug formulations. However, its larger size may reduce membrane permeability compared to the compact sulfanyl substituent .
- Amino and Aryl Groups: Compounds like 2-amino-6-(4-methoxyphenyl)pyrimidin-4-ol exhibit balanced lipophilicity due to the methoxy group, facilitating membrane penetration. The amino group at C2 allows for strong hydrogen bonding, a feature absent in the sulfur-based target compound .
Biological Activity
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol, with CAS number 2060050-89-5, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, insecticidal activity, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 187.22 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methyl group and a thioketone functional group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thienopyrimidine derivatives show that modifications at the 3-position of the ring can enhance their efficacy against various bacterial strains . The presence of the methylimino and sulfanyl groups in this compound may contribute to its antibacterial properties.
Insecticidal Activity
There is emerging evidence that pyrimidine derivatives possess insecticidal properties. A related compound, 5,5-Dimethyl-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yloxy], demonstrated effective insecticidal activity against certain pests . This suggests that the structural features of pyrimidine compounds could be leveraged for developing new insecticides.
Insecticidal Evaluation
In another case study focusing on insecticidal properties, researchers synthesized several pyrimidine derivatives and tested them against common agricultural pests. The results indicated that certain modifications led to increased mortality rates in treated insects, highlighting the potential application of pyrimidine derivatives in pest control strategies .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
